molecular formula C11H12O B12064592 alpha-Ethylcinnamaldehyde CAS No. 1755-45-9

alpha-Ethylcinnamaldehyde

Cat. No.: B12064592
CAS No.: 1755-45-9
M. Wt: 160.21 g/mol
InChI Key: BOCRJYUZWIOMOJ-CSKARUKUSA-N
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Description

Alpha-Ethylcinnamaldehyde is an organic compound with the molecular formula C11H12O. It is a derivative of cinnamaldehyde, characterized by the presence of an ethyl group attached to the alpha position of the cinnamaldehyde structure. This compound is known for its distinctive spicy aroma and is used in various applications, including perfumery and flavoring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Ethylcinnamaldehyde can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with propionaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as KF/Al2O3 or phase-transfer catalysts like TBAB (tetrabutylammonium bromide) are employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethylcinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Alpha-ethylcinnamyl alcohol.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of alpha-Ethylcinnamaldehyde involves its interaction with cellular components. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it inhibits tumor angiogenesis and exhibits anti-inflammatory and antioxidant activities. The compound also acts as a reactive oxygen species (ROS) scavenger, reducing oxidative stress and preventing DNA damage .

Comparison with Similar Compounds

Alpha-Ethylcinnamaldehyde can be compared with other cinnamaldehyde derivatives:

This compound stands out due to its unique ethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Introduction

Alpha-Ethylcinnamaldehyde, a derivative of cinnamaldehyde, is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, antifungal, anticancer, and other pharmacological properties. The findings are supported by data from various studies and case reports.

This compound is an aromatic aldehyde characterized by the following chemical structure:

  • Chemical formula : C₉H₈O
  • Molecular weight : 136.16 g/mol
  • CAS Number : 101-85-9

Its structure comprises a phenyl group attached to an ethyl group and an aldehyde functional group, contributing to its reactivity and biological activity.

Overview

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains.

Bacterial Inhibition

A recent study evaluated the antibacterial activity of cinnamon essential oil (CEO), which contains this compound, against Aggregatibacter actinomycetemcomitans (Aa). The minimum inhibitory concentrations (MICs) were determined as follows:

CompoundMIC (mg/ml)
Cinnamon Essential Oil (CEO)421.5
Alpha-Methyl Cinnamaldehyde26.37
Cinnamaldehyde0.209
Eugenol0.052

The study found that CEO and its components could inhibit biofilm formation and reduce bacterial survival rates significantly, indicating their potential use in preventing bacterial infections .

Fungal Activity

This compound has also shown antifungal activity. In vitro studies indicated that it effectively inhibited the growth of Candida albicans, with MIC values around 200 μg/mL. This inhibition was associated with the disruption of biofilm formation and alterations in gene expression related to fungal virulence .

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, such as HeLa and HCT-15, through mechanisms involving cell cycle arrest and activation of pro-apoptotic proteins like Bax and Bid . Notably, this compound exhibited comparable effects to established chemotherapeutic agents like cisplatin.

The anticancer activity is believed to stem from its ability to modulate various signaling pathways involved in cell proliferation and survival. It has been observed to affect cyclin D1-CDK4 complexes, which are critical for tumor growth .

Clinical Applications

  • Dental Health : A clinical study investigated the use of CEO containing this compound in preventing black extrinsic tooth stains (BETS). The incorporation of CEO significantly reduced bacterial colonization in dental biofilms, demonstrating its potential as a natural antibacterial agent in oral hygiene products .
  • Dermatological Uses : Another case highlighted the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria, showcasing its role as a topical antimicrobial agent .

Properties

CAS No.

1755-45-9

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(2E)-2-benzylidenebutanal

InChI

InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+

InChI Key

BOCRJYUZWIOMOJ-CSKARUKUSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CC=C1)/C=O

Canonical SMILES

CCC(=CC1=CC=CC=C1)C=O

Origin of Product

United States

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